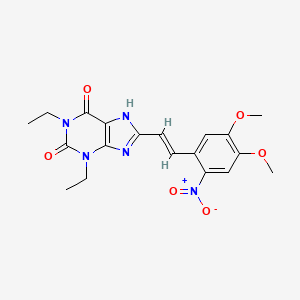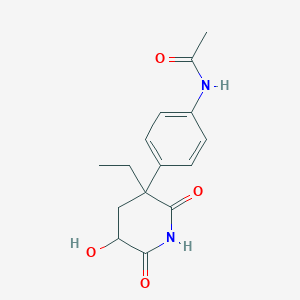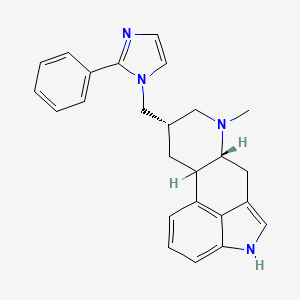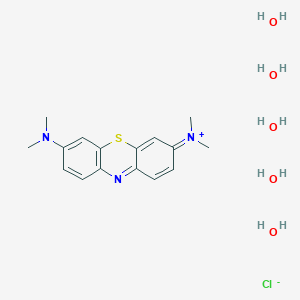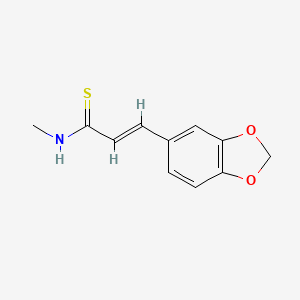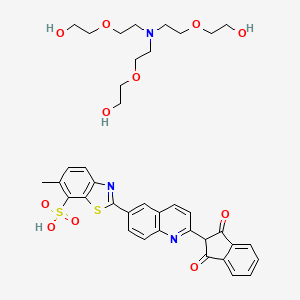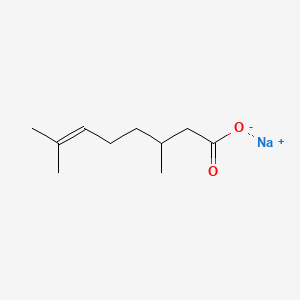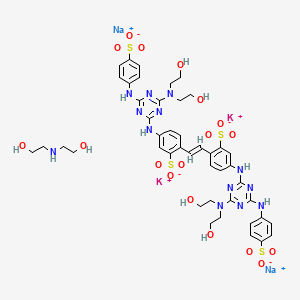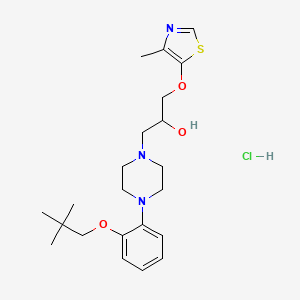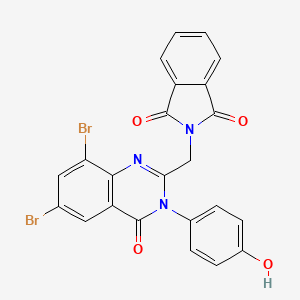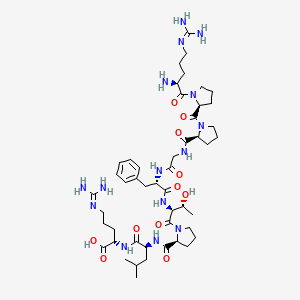
Nebramycin factor 13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nebramycin factor 13 is a member of the nebramycin complex, which consists of various aminoglycoside antibiotics. These antibiotics are isolated from the fermentation of the actinomycete Streptomyces tenebrarius . This compound has a molecular formula of C19H38N6O10 and a molecular weight of 510.539 Da . It is known for its antibacterial properties and is part of a group of compounds that are effective against Gram-negative bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: Nebramycin factor 13 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to solid-phase extraction techniques, such as OASIS MCX SPE, to isolate the nebramycin factors . The separation of each factor is achieved using reversed-phase C18 column chromatography with ion-pairing reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces tenebrarius. The fermentation conditions are optimized to maximize the yield of nebramycin factors. The broth is then processed using solid-phase extraction and chromatographic techniques to purify the desired compound .
化学反应分析
Types of Reactions: Nebramycin factor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its structure-activity relationships.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
科学研究应用
Nebramycin factor 13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of aminoglycoside antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance to aminoglycosides.
Medicine: Although primarily used in veterinary medicine, this compound and its analogs are studied for potential use in treating human bacterial infections.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibacterial drugs.
作用机制
Nebramycin factor 13 exerts its antibacterial effects by binding to the bacterial ribosome, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain . This results in the production of dysfunctional proteins, ultimately causing bacterial cell death. The compound targets the 16S ribosomal RNA within the bacterial ribosome, disrupting protein synthesis .
相似化合物的比较
Tobramycin: Another aminoglycoside antibiotic, tobramycin, is closely related to nebramycin factor 13.
Apramycin: Apramycin is another member of the nebramycin complex and is used in veterinary medicine.
Kanamycin: Kanamycin is another aminoglycoside antibiotic with a similar structure and antibacterial properties.
Uniqueness of this compound: this compound is unique due to its specific structure, which includes a combination of amino sugars and a cyclohexane ring. This structure contributes to its distinct antibacterial properties and its effectiveness against certain Gram-negative bacteria .
属性
CAS 编号 |
64332-35-0 |
|---|---|
分子式 |
C19H38N6O10 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylurea |
InChI |
InChI=1S/C19H38N6O10/c20-5-1-6(21)16(35-18-13(29)11(23)12(28)10(4-26)33-18)14(30)15(5)34-17-7(22)2-8(27)9(32-17)3-25-19(24)31/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI 键 |
BXUDMXDCTTUXLQ-PBSUHMDJSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)N)O)N)N |
规范 SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)N)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


